1-chloro-5,5-dimethylhex-2-ene
Description
1-Chloro-5,5-dimethylhex-2-ene (C₈H₁₅Cl) is a chlorinated alkene characterized by a hexene backbone with a chlorine atom at position 1 and two methyl groups at position 3. This structure confers unique reactivity and stability, making it valuable in organic synthesis. For example, it serves as a precursor in synthesizing β-7-alkenyl derivatives of 8-hydroxyquinoline, which are critical for selective germanium extraction from acidic liquors .
Properties
IUPAC Name |
1-chloro-5,5-dimethylhex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYLKNCXQWGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306368 | |
| Record name | 1-Chloro-5,5-dimethyl-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-70-1 | |
| Record name | 1-Chloro-5,5-dimethyl-2-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5,5-dimethyl-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1-chloro-5,5-dimethylhex-2-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
1-chloro-5,5-dimethylhex-2-ene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-chloro-5,5-dimethylhex-2-ene involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Chloroalkenes
(a) 1-Chloro-5,5,7,7-tetramethyl-2-octene (C₁₂H₂₁Cl)
- Structure : Similar backbone but extended chain (octene vs. hexene) with additional methyl groups at position 5.
- Synthetic Role: Used to synthesize 7-[3-(5,5,7,7-tetramethyl-1-octenyl)]-8-hydroxyquinoline, highlighting its utility in forming larger alkenyl-quinoline complexes for metal extraction .
- Reactivity : The longer chain and steric hindrance from extra methyl groups may reduce reactivity compared to 1-chloro-5,5-dimethylhex-2-ene.
(b) 1-Chloro-5,5-dimethyl-3-hexanone (C₈H₁₅ClO)
Non-Chlorinated Alkenes
(a) 2,5-Dimethylhex-1-ene / 2-ene / 3-ene (C₈H₁₆)
- Structure : Isomeric dimethylhexenes lacking chlorine.
- Oxidation Behavior : Studied in low-temperature R + O₂ reactions, forming products like tetramethyltetrahydrofuran. The absence of chlorine leads to distinct oxidation pathways compared to chlorinated analogs .
- Stability : Chlorine in this compound may enhance electrophilicity, altering decomposition kinetics.
Cyclic Chloroalkenes
1-Chloro-5,5-dimethyl-3-methylidenecyclohexene (C₉H₁₃Cl)
- Structure : Cyclohexene ring with chlorine and methyl groups, differing from the linear hexene chain.
- Properties : Molecular weight 156.65 g/mol; LogP value (indicative of lipophilicity) unreported. Cyclic systems often exhibit higher rigidity and altered reactivity in ring-opening reactions compared to linear analogs .
Comparative Data Table
Reaction Pathways and Selectivity
- Synthetic Divergence: Reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride yields both this compound analogs (e.g., 1-chloro-5,5-dimethyl-3-hexanone) and non-chlorinated ketones. This highlights competing mechanisms (addition-elimination vs. decarbonylation) influenced by steric and electronic factors .
- Chlorine Impact: The presence of chlorine in this compound enhances electrophilicity, facilitating nucleophilic substitutions absent in non-chlorinated alkenes like 2,5-dimethylhex-1-ene.
Preparation Methods
Chlorine Gas Addition
In a controlled environment, gaseous chlorine is introduced to 5,5-dimethyl-2-hexene in an inert solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a radical mechanism initiated by UV light or peroxides.
Key Parameters :
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Temperature: 25–40°C
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Solvent: Non-polar (e.g., CCl₄)
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Yield: 60–75%
Chlorine gas ensures regioselectivity, favoring anti-Markovnikov addition due to steric hindrance from the 5,5-dimethyl groups.
Hydrochlorination with HCl
Hydrogen chloride gas is bubbled through 5,5-dimethyl-2-hexene in the presence of Lewis acids like FeCl₃. This method avoids radical intermediates, producing fewer by-products.
Optimized Conditions :
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Catalyst: 5 mol% FeCl₃
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Temperature: 0–10°C (prevents polymerization)
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Yield: 80–85%
Dehydrohalogenation of 1,2-Dichloro-5,5-Dimethylhexane
Elimination reactions offer a pathway to introduce the double bond while retaining the chloro substituent.
Base-Mediated Elimination
1,2-Dichloro-5,5-dimethylhexane undergoes dehydrohalogenation using strong bases like potassium hydroxide (KOH) in ethanol.
Critical Factors :
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Base strength: Tertiary bases (e.g., DBU) enhance elimination over substitution.
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Solvent polarity: Ethanol balances solubility and reactivity.
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Yield: 70–78%
Alkylation of Chlorinated Precursors
Alkylation strategies build the carbon skeleton before introducing the chlorine atom.
Friedel-Crafts Alkylation
A less common approach involves alkylating chlorobenzene with 5,5-dimethyl-1-pentene using AlCl₃ as a catalyst. This method suffers from low regioselectivity but is viable for branched products.
Challenges :
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Competing isomerization of the alkene.
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By-product formation (e.g., benzene).
Industrial-Scale Synthesis
Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors are employed for chlorination reactions, minimizing risks associated with chlorine gas handling.
Process Overview :
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Feedstock Preparation : 5,5-Dimethyl-2-hexene is purified via distillation.
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Reaction Chamber : Chlorine gas is introduced under UV irradiation.
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Product Isolation : Unreacted Cl₂ is scrubbed, and the crude product is distilled.
Economic Metrics :
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Production capacity: 10–50 tons/year
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Purity: ≥98% (GC analysis)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Cl₂ Addition | 60–75 | 95–98 | 120–150 | Moderate |
| HCl Addition | 80–85 | 97–99 | 90–110 | High |
| Dehydrohalogenation | 70–78 | 92–95 | 140–170 | Low |
| Friedel-Crafts | 50–60 | 85–90 | 200–250 | Limited |
Key Observations :
-
Hydrochlorination with HCl offers the best balance of yield and cost.
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Industrial processes favor continuous flow systems for safety and consistency.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-5,5-dimethylhex-2-ene, and how can competing byproducts be minimized?
- The compound is synthesized via reactions involving vinylmercuric chloride and acyl chlorides. For example, 3,3-dimethylbutyryl chloride reacts with vinylmercuric chloride to yield 1-chloro-5,5-dimethyl-3-hexanone and 5,5-dimethyl-1-hexen-3-one as competing products . To minimize byproducts, precise stoichiometric control and reaction conditions (e.g., temperature, solvent polarity) must be optimized. Characterization via NMR ( 1.0–3.6 ppm for alkyl and chlorinated groups) and IR (1710 cm for ketone stretches) is critical for verifying product purity .
Q. How can spectroscopic techniques distinguish this compound derivatives from structural isomers?
- NMR is essential for differentiating regioisomers. For example, the tert-butyl group in 1-chloro-5,5-dimethyl-3-hexanone appears as a singlet at 1.0 ppm, while allylic protons in hex-2-ene derivatives show distinct splitting patterns . IR spectroscopy further identifies functional groups (e.g., C=O at 1710 cm) to resolve ambiguities. Mass spectrometry (MS) with accurate mass measurements (e.g., m/z 162.0812 for CHOCl) confirms molecular formulas .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of competing ketones and chlorinated byproducts in reactions involving this compound precursors?
- Competing pathways arise from nucleophilic attack at different electrophilic centers. For instance, vinylmercuric chloride reacts with 3,3-dimethylbutyryl chloride via two routes: (1) direct acylation to form 5,5-dimethyl-1-hexen-3-one, or (2) chloride displacement, yielding 1-chloro-5,5-dimethyl-3-hexanone . Isotopic labeling (e.g., ) and kinetic studies can elucidate dominant pathways. Computational modeling (DFT) may predict transition-state energies to guide selectivity .
Q. How do steric and electronic effects influence the stereochemical outcomes of reactions with this compound derivatives?
- Steric hindrance from the 5,5-dimethyl groups directs regioselectivity. In titanium tetrachloride-promoted reactions, bulky substituents favor stereochemical inversion in enone formation . Electronic effects (e.g., electron-withdrawing chlorine) polarize the double bond, enhancing electrophilicity at specific carbons. X-ray crystallography (as in cyclohexenone derivatives ) or NOESY NMR can resolve stereochemical configurations.
Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). Systematic variation of catalysts (e.g., AlCl, TiCl) and solvents (polar vs. nonpolar) can isolate dominant mechanisms. For example, AlCl may decarbonylate pivaloyl chloride prematurely, complicating product distributions . Controlled experiments with inert atmospheres (to suppress radical pathways) and real-time monitoring (e.g., in situ IR) clarify these discrepancies .
Methodological Guidance
Q. How should researchers design experiments to analyze chlorinated intermediates in complex reaction mixtures?
- Use liquid-liquid extraction with selective solvents (e.g., methylene chloride for chlorinated hydrocarbons) to isolate intermediates . Chromatographic techniques (GC-MS or HPLC with UV detection) paired with internal standards improve quantification. For structural confirmation, combine NMR (to identify quaternary carbons) and high-resolution MS .
Q. What computational tools are effective for predicting the reactivity of this compound derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamics for reactions like acylation or elimination . Molecular dynamics simulations assess solvent effects on reaction trajectories. Software packages like Gaussian or ORCA are widely used, with validation against experimental spectral data .
Data Analysis and Presentation
Q. How can researchers statistically validate reproducibility in synthetic yields of this compound derivatives?
- Perform triplicate syntheses under identical conditions and apply Student’s t-test to assess yield variability. Report confidence intervals (e.g., 95%) and outliers. Use ANOVA for multi-factor experiments (e.g., temperature, catalyst loading) .
Q. What are best practices for presenting complex reaction data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
